(S)-tert-butyl 3-((trifluoromethyl)amino)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-tert-butyl 3-((trifluoromethyl)amino)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a trifluoromethyl group attached to an amino group, which is further connected to a pyrrolidine ring The tert-butyl group is attached to the nitrogen atom of the pyrrolidine ring, making it a tert-butyl carbamate derivative
Preparation Methods
The synthesis of (S)-tert-butyl 3-((trifluoromethyl)amino)pyrrolidine-1-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate with trifluoromethylating agents under suitable reaction conditions. The reaction typically requires the use of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran. The reaction is carried out at low temperatures to ensure the selective introduction of the trifluoromethyl group.
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography, can also enhance the efficiency of the production process.
Chemical Reactions Analysis
(S)-tert-butyl 3-((trifluoromethyl)amino)pyrrolidine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include halides and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
(S)-tert-butyl 3-((trifluoromethyl)amino)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions. Its trifluoromethyl group is particularly useful in NMR spectroscopy for probing molecular interactions.
Medicine: It has potential applications in drug discovery and development. The compound’s structural features make it a candidate for the design of new pharmaceuticals with improved pharmacokinetic properties.
Industry: In the industrial sector, it can be used in the production of agrochemicals, polymers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-tert-butyl 3-((trifluoromethyl)amino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can interact with its target, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(S)-tert-butyl 3-((trifluoromethyl)amino)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
(S)-benzyl 3-((trifluoromethyl)amino)pyrrolidine-1-carboxylate: This compound has a benzyl group instead of a tert-butyl group, which affects its chemical reactivity and biological activity.
(S)-tert-butyl 3-((methyl)amino)pyrrolidine-1-carboxylate:
(S)-tert-butyl 3-((trifluoromethyl)amino)piperidine-1-carboxylate: This compound has a piperidine ring instead of a pyrrolidine ring, which influences its conformational flexibility and interaction with molecular targets.
The uniqueness of this compound lies in its combination of a trifluoromethyl group and a pyrrolidine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H17F3N2O2 |
---|---|
Molecular Weight |
254.25 g/mol |
IUPAC Name |
tert-butyl (3S)-3-(trifluoromethylamino)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H17F3N2O2/c1-9(2,3)17-8(16)15-5-4-7(6-15)14-10(11,12)13/h7,14H,4-6H2,1-3H3/t7-/m0/s1 |
InChI Key |
DXBKVANSOGJLDD-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)NC(F)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.